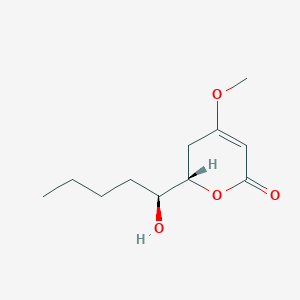

(1’S)-Dehydropestalotin

描述

Historical Context of Pestalotin Discovery and Early Research

The journey of pestalotin into academic research began with a focused screening for novel plant growth regulators derived from microbial sources.

Pestalotin was first identified and isolated from the culture broth of Pestalotia cryptomeriaecola Sawada, a fungal pathogen affecting the Japanese cedar, Cryptomeria japonica D. Don. tandfonline.comtandfonline.com The isolation procedure involved adding acetone (B3395972) to the culture broth, followed by filtration and evaporation under reduced pressure. The resulting solution was then extracted with ethyl acetate (B1210297) at a pH of 3.0. After drying and concentration, the oily neutral fraction underwent silicic acid adsorption chromatography. tandfonline.comtandfonline.com Subsequent recrystallization from a mixture of n-hexane and benzene (B151609) yielded pestalotin as colorless plates with a melting point ranging from 88.0 to 88.5°C. tandfonline.comtandfonline.com Elemental analysis and mass spectrometry established its molecular formula as C₁₁H₁₈O₄, with a molecular mass of 214.1210 (calculated 214.1205). tandfonline.com The compound's structure was elucidated based on comprehensive spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comtandfonline.com Pestalotin is also known by the synonym LL-P880α. psu.eduacs.org

A pivotal early finding in pestalotin research was its recognition as a gibberellin synergist. tandfonline.comtandfonline.commdpi.com Initial studies demonstrated that pestalotin, when applied alone at concentrations between 30 and 300 mg/liter, did not significantly impact the growth of rice seedlings. tandfonline.com However, when combined with gibberellin A3 (GA3), pestalotin markedly enhanced GA3's stimulative effect on shoot growth. tandfonline.com This synergistic action was a significant discovery, with pestalotin being considered "probably the first compound whose synergetic action with gibberellin has been demonstrated." tandfonline.com Further research showed that pestalotin enhanced the release of reducing sugars in embryoless rice endosperms in the presence of gibberellins. tandfonline.com Interestingly, pestalotin alone also exhibited the capacity to induce sugar release, albeit with less potency than GA3. tandfonline.com The specific stereochemistry, particularly the 1'S configuration in its side chain, was found to be critical for its synergistic mode of action with gibberellin. mdpi.com Beyond its synergistic role, pestalotin has also been reported as a plant growth stimulator. uniscience.co.kr

Significance of Pestalotin as a Fungal Secondary Metabolite

Pestalotin is classified as a pyran-2-one metabolite. uniscience.co.kr Fungal secondary metabolites, including pestalotin, hold significant importance in academic research as they often serve as biochemical markers for the classification of various fungal species. core.ac.uk Fungi, such as Penicillium nordicum, which has been observed to produce pestalotin, are recognized as promising sources of bioactive substances. core.ac.uk In fact, pestalotin was identified as the predominant compound in an extract from Penicillium nordicum, alongside lower concentrations of questiomycin and 7-hydroxypestalotin. core.ac.uk The pyran-2-one structural motif, present in pestalotin, is a common feature in numerous natural products and is associated with a broad spectrum of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, and phytotoxic effects. psu.edu

Overview of Pestalotiopsis Genus and Related Fungi as Producers of Bioactive Compounds

The Pestalotiopsis genus is a prolific source of diverse bioactive compounds, contributing significantly to natural product chemistry.

Pestalotiopsis is a genus of ascomycete fungi belonging to the family Sporocadaceae. wikipedia.org It was formally circumscribed by René Leopold Alix Ghislain Jules Steyaert in 1949, with the genus name honoring Fortunato Pestalozza. wikipedia.org The sexual state associated with Pestalotiopsis is Pestalosphaeria. wikipedia.org

Historically, the taxonomy of Pestalotiopsis species relied heavily on morphological characteristics, particularly the dimensions and features of their conidia. pensoft.netresearchgate.net Pestalotiopsis species are typically characterized by fusiform conidia, which are usually five-celled, featuring three colored median cells and two colorless end cells, along with two or more apical appendages. scielo.br However, molecular phylogenetic analyses, utilizing ribosomal DNA sequences and morphological data, have greatly advanced the understanding of phylogenetic relationships within Pestalotiopsis and its allied genera. wikipedia.orgpensoft.netresearchgate.netmdpi.com These molecular studies have led to the segregation of new anamorphic genera, such as Neopestalotiopsis and Pseudopestalotiopsis, from the broader Pestalotiopsis sensu lato group. This reclassification is based on multi-gene phylogenies and distinct conidial morphological traits, including the pigmentation of median cells. pensoft.netmdpi.compensoft.net Conidial features like length, width, and the color of median cells remain important taxonomic markers for distinguishing species within the genus. researchgate.net

Pestalotiopsis species exhibit a remarkable diversity in their ecological roles, acting as plant pathogens, common endophytes, or saprobes across a wide array of hosts and environments. wikipedia.orgpensoft.netmdpi.comauctoresonline.orgresearchgate.netcreamjournal.orgrkmvc.ac.in These fungi are globally distributed, found in both tropical and temperate regions. pensoft.netmdpi.comrkmvc.ac.in

As plant pathogens, Pestalotiopsis species are responsible for various plant diseases, including cankers, dieback, leaf spots, needle blight, tip blight, grey blight, severe chlorosis, and fruit rots, often resulting in significant economic losses in agricultural and horticultural settings. wikipedia.orgscielo.brmdpi.comrkmvc.ac.in For instance, some species, like Pestalotiopsis microspora, can have ambiguous ecological roles, being reported as both pathogens and endophytes, depending on the host and environmental conditions. mdpi.com

Many Pestalotiopsis species are well-known as endophytes, meaning they colonize the internal tissues of plants without causing overt disease symptoms. mdpi.comauctoresonline.orgresearchgate.netcreamjournal.orgrkmvc.ac.in This endophytic lifestyle can be beneficial to the host plant, potentially contributing to its health and resilience. creamjournal.org These endophytic fungi are particularly valuable for natural product chemists due to their capacity to produce a wide range of structurally diverse and biologically active secondary metabolites. mdpi.comauctoresonline.orgresearchgate.netwikipedia.orgmdpi.comresearchgate.net Examples of such compounds include the anticancer drug paclitaxel (B517696) (taxol) isolated from Pestalotiopsis microspora researchgate.netwikipedia.org, as well as newly isolated compounds like pestalazines A and B, pestalamides A-C, and pestalotheols A-D from Pestalotiopsis theae researchgate.netacs.org. Another example is ficipyrone A, a novel α-pyrone isolated from Pestalotiopsis fici. nih.gov

Additionally, Pestalotiopsis species can function as saprobes, living on decaying organic matter in soil, degrading plant materials, or growing on rotting fruits. auctoresonline.orgwikipedia.org This saprobic role highlights their contribution to nutrient cycling in ecosystems. The ability of Pestalotiopsis species to transition between pathogenic, endophytic, and saprophytic lifestyles underscores their adaptability and ecological versatility. creamjournal.org It is also noteworthy that Pestalotiopsis species have been isolated from humans and animals, where they can cause diseases. wikipedia.org

Compound Names and PubChem CIDs

Scope and Objectives of Pestalotin Research

The scope of Pestalotin research encompasses its isolation, structural elucidation, and the investigation of its biological properties, particularly those related to plant physiology and its role as a fungal metabolite. The objectives of this research are multi-faceted, aiming to deepen the scientific understanding of this natural product.

Detailed Research Findings: Early detailed research on Pestalotin focused on its plant growth regulatory effects. Studies demonstrated that Pestalotin could enhance the effect of gibberellic acid (GA₃) on shoot growth in plants. tandfonline.com Furthermore, it was observed that Pestalotin alone could induce sugar release in embryoless rice endosperms, albeit less actively than GA₃. tandfonline.com This indicated its direct, albeit weaker, influence on metabolic processes. tandfonline.com

Structural studies have revealed Pestalotin's characteristic pyrone ring, with mass spectrometry showing a prominent peak at m/e 127, which is characteristic of this ring structure. tandfonline.com More recent phytochemical investigations have led to the isolation of related lactones, such as (+)-acetylpestalotin and (6S,7S,8R)-hydroxypestalotin, alongside (−)-pestalotin, from endophytic fungi like Pestalotiopsis microspora. japsonline.com These findings underscore the structural diversity within Pestalotin-related compounds and their potential for further exploration. japsonline.com The elucidation of these structures relies heavily on spectroscopic data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (1D and 2D). japsonline.com

Data Table: Key Properties of Pestalotin

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₈O₄ | nih.gov |

| PubChem CID | 182201 | nih.gov |

| Molecular Weight | 214.26 g/mol | nih.gov |

| Initial Source | Pestalotia cryptomeriaecola (fungus) | tandfonline.com |

| Initial Activity | Gibberellin synergist | tandfonline.com |

| Chemical Class | 4-methoxy-5,6-dihydro-α-pyrone, Lactone | japsonline.comtandfonline.com |

The primary objectives of Pestalotin research include:

Elucidating Biosynthetic Pathways: Understanding how fungi synthesize Pestalotin and its derivatives can provide insights into metabolic engineering for potential production.

Exploring Structural Diversity: Identifying and characterizing novel Pestalotin analogs and related compounds from various fungal strains to expand the chemical library of natural products. japsonline.com

Investigating Mechanism of Action: Delving deeper into the molecular mechanisms behind its observed biological activities, such as its synergism with gibberellins, to fully comprehend its physiological impact. tandfonline.com

Evaluating Broader Biological Activities: While initial research focused on plant growth, the broader context of Pestalotiopsis metabolites suggests potential for other bioactivities (e.g., antimicrobial, antioxidant), which are areas of ongoing academic interest for natural products. researchgate.netresearchgate.net

This research is crucial for understanding the ecological roles of fungal metabolites and for identifying novel chemical scaffolds that could serve as leads in various scientific disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIMUDXPJZVJJO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CC(=CC(=O)O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956075 | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34565-32-7 | |

| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanisms of Action of Pestalotin

Plant Growth Regulation and Synergistic Effects

Pestalotin has been identified as a significant plant growth regulator, primarily through its synergistic interaction with gibberellins, a class of key plant hormones that govern various developmental processes.

Early studies have established Pestalotin as a gibberellin synergist, meaning it enhances the effects of gibberellins on plant growth. When applied in conjunction with gibberellin A3 (GA3), Pestalotin significantly promotes the elongation of rice seedlings (Oryza sativa L.). While Pestalotin alone, at concentrations ranging from 30 to 300 mg/liter, does not notably affect the growth of rice seedlings, its combined application with GA3 results in a marked enhancement of the stimulative effect of GA3 on shoot growth.

One of the key mechanisms by which gibberellins promote seedling growth is through the induction of α-amylase, an enzyme that facilitates the breakdown of starch into sugars, providing energy for the growing plant. Research has shown that Pestalotin can influence this process. In embryoless rice endosperms, the presence of gibberellins promotes the release of reducing sugars. The simultaneous application of Pestalotin enhances this gibberellin-induced sugar release. Interestingly, Pestalotin on its own has been observed to induce a modest release of sugars, although to a lesser extent than GA3.

Table 1: Effect of Pestalotin and Gibberellin A3 on Rice Seedling Growth

| Treatment | Concentration (mg/liter) | Observation |

| Pestalotin alone | 30 - 300 | No significant effect on seedling growth. |

| Gibberellin A3 (GA3) alone | - | Promotes shoot elongation. |

| Pestalotin + GA3 | 30 - 500 (Pestalotin) | Markedly enhances the stimulative effect of GA3 on shoot growth. |

The precise molecular mechanisms underlying the synergistic interaction between Pestalotin and gibberellins have not been extensively elucidated in available scientific literature. The established gibberellin signaling pathway involves the binding of gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event leads to a conformational change that promotes the interaction between GID1 and DELLA proteins, which are repressors of gibberellin signaling. This interaction subsequently targets the DELLA proteins for degradation via the ubiquitin-proteasome pathway, thereby de-repressing gibberellin-responsive genes and promoting plant growth.

While it is hypothesized that Pestalotin may influence this pathway by affecting the binding affinity of gibberellin to its receptor, modulating the interaction between the GID1-gibberellin complex and DELLA proteins, or influencing the expression of genes involved in gibberellin biosynthesis or signaling, there is currently a lack of direct experimental evidence to substantiate these possibilities. Further research is required to uncover the specific molecular targets of Pestalotin within the plant hormonal network.

Antimicrobial Activities of Pestalotin and its Derivatives

In addition to its effects on plant growth, Pestalotin and its derivatives have demonstrated notable antimicrobial properties, particularly against various fungal species.

Pestalotin has been shown to possess a broad spectrum of antifungal activity against several human and plant pathogenic fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has reported the following MIC values for Pestalotin against various fungal strains:

Candida albicans : 12.5 μg/ml

Cryptococcus neoformans : 50 μg/ml

Trichophyton rubrum : 50 μg/ml

Aspergillus fumigatus : 50 μg/ml

Furthermore, studies on semi-synthetic derivatives of Pestalotin have also revealed potent anti-Candida activity. For instance, a brominated derivative of Pestalotin exhibited significant zones of inhibition against both Candida tropicalis and Candida albicans.

Table 2: Antifungal Spectrum of Pestalotin

| Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/ml |

| Candida albicans | 12.5 |

| Cryptococcus neoformans | 50 |

| Trichophyton rubrum | 50 |

| Aspergillus fumigatus | 50 |

The reported MIC values indicate that Pestalotin effectively inhibits the mycelial growth of susceptible fungi. The inhibition of growth is a key parameter in assessing the potential of a compound as an antifungal agent. While the direct effects of Pestalotin on fungal spore germination have not been extensively detailed in the available literature, the inhibition of mycelial growth from spores is an implicit consequence of its antifungal activity at or above the MIC. The process of spore germination is a critical step in the life cycle of many fungi and is often a target for antifungal compounds.

The specific cellular and molecular mechanisms by which Pestalotin exerts its antifungal effects are not yet fully understood. The primary targets of many existing antifungal drugs are components of the fungal cell membrane, such as ergosterol, or enzymes involved in its biosynthesis. Disruption of the cell membrane's integrity or inhibition of ergosterol synthesis can lead to leakage of cellular contents and ultimately, cell death. Another major target is the fungal cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.

While it is plausible that Pestalotin's antifungal activity may involve the disruption of the fungal cell membrane, interference with ergosterol biosynthesis, or inhibition of cell wall synthesis, there is currently a lack of direct experimental evidence to confirm these specific mechanisms of action for Pestalotin. Further investigation into the cellular effects of Pestalotin on fungal pathogens is necessary to elucidate its precise mode of action.

Antibacterial Efficacy and Spectrum of Activity of Pestalotin

Inhibition of Bacterial Growth and Biofilm Formation

Pestalotin, a secondary metabolite produced by the endophytic fungus Pestalotiopsis, has demonstrated notable antibacterial properties. Studies have shown its ability to inhibit the growth of various pathogenic bacteria. For instance, extracts from Pestalotiopsis mangiferae and Pestalotiopsis microspora, which are known to produce pestalotin and other bioactive compounds, have exhibited significant antibacterial activity against a range of pathogens. nih.gov In one study, these extracts were effective against 13 out of 17 tested pathogenic bacterial strains, with particularly large inhibition zones observed against Pseudomonas aeruginosa and Listeria monocytogenes. nih.gov

The antibacterial efficacy of these fungal extracts is influenced by culture conditions such as pH and temperature, indicating that the production of active compounds like pestalotin can be optimized. nih.gov The minimum inhibitory concentration (MIC) of an active extract from P. mangiferae against P. aeruginosa was determined to be as low as 0.11 μg/mL, highlighting its potent antibacterial potential. nih.gov

Beyond inhibiting planktonic bacterial growth, there is growing interest in the ability of natural compounds to disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. While specific studies on pestalotin's direct effect on biofilm formation are emerging, related compounds and extracts from Pestalotiopsis have shown promise in this area. The inhibition of biofilm formation is a critical strategy in combating chronic and persistent bacterial infections.

Table 1: Antibacterial Activity of Pestalotiopsis Extracts

| Bacterial Strain | Inhibition Zone (mm) |

| Pseudomonas aeruginosa | 12.5 |

| Listeria monocytogenes | 11.0 |

Note: This table is based on data from extracts of Pestalotiopsis mangiferae and Pestalotiopsis microspora.

Molecular and Cellular Targets of Antibacterial Action

The antibacterial mechanism of pestalotin and related compounds involves interference with essential cellular processes in bacteria. A primary target for many antibacterial agents is the bacterial cell wall, a structure crucial for maintaining cell integrity and shape. mdpi.commdpi.com While the precise interaction of pestalotin with the cell wall is an area of ongoing research, it is plausible that it disrupts the synthesis or cross-linking of peptidoglycan, the main component of the bacterial cell wall. mdpi.commdpi.com

Another potential target is the bacterial cell membrane. Disruption of membrane integrity can lead to the leakage of cellular contents and ultimately cell death. Some antibacterial compounds exert their effects by inserting into the lipid bilayer of the cell membrane, thereby altering its fluidity and function.

Furthermore, pestalotin may inhibit essential bacterial enzymes. For example, some antibiotics target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. nih.gov Others interfere with protein synthesis by binding to the bacterial ribosome. The specific molecular targets of pestalotin are an active area of investigation, and a multi-targeted approach, where a compound affects multiple cellular pathways, could explain its broad-spectrum activity. mdpi.com

Cytotoxic and Anticancer Activities of Pestalotin and its Analogues

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Pestalotin and its synthetic analogues have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory studies. This has spurred interest in their potential as anticancer agents. The cytotoxicity of these compounds is typically evaluated by determining the concentration required to inhibit the growth of cancer cells by 50% (IC50).

For example, various analogues of pestalotin have been tested against panels of cancer cell lines, revealing a range of potencies. nih.gov The National Cancer Institute (NCI) has screened numerous compounds, including those structurally related to pestalotin, against its panel of 60 human tumor cell lines, providing a broad overview of their anticancer potential. nih.gov

The cytotoxic activity of these compounds can vary significantly depending on the specific cancer cell line. For instance, some analogues may show high potency against leukemia or breast cancer cells, while being less effective against other cancer types. nih.govnih.govnih.gov This differential sensitivity highlights the importance of understanding the specific molecular characteristics of different cancers to predict their responsiveness to these agents.

Table 2: In Vitro Cytotoxicity of a Pestalotin Analogue (P5)

| Cell Line | IC50 (nM) |

| NCI/ADR-RES | 310 |

Note: This table shows the IC50 value of a pestalotin analogue, referred to as P5 in the source, against a specific cancer cell line.

Mechanisms Underlying Cytotoxic Effects (e.g., Apoptosis Induction, Enzyme Inhibition)

The cytotoxic activity of pestalotin and its analogues is primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.org Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. frontiersin.orgnih.gov Many anticancer drugs exert their effects by triggering this cellular suicide program. nih.gov

The induction of apoptosis by these compounds can occur through various molecular pathways. One key mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.net This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, some compounds can cause the release of cytochrome c from the mitochondria, which then activates the caspase cascade. mdpi.com

In addition to inducing apoptosis, pestalotin and its analogues may also inhibit the activity of enzymes that are crucial for cancer cell survival and proliferation. nih.gov For example, they might target kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds can disrupt the signaling networks that drive cancer progression. The ability of a single compound to engage multiple cell death mechanisms can be a significant advantage in overcoming the resistance that cancer cells often develop to conventional therapies.

Structure-Activity Relationship Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pestalotin and its analogues influences their anticancer activity. These studies involve synthesizing a series of related compounds with systematic modifications to their molecular structure and then evaluating their cytotoxic effects. By comparing the activities of these analogues, researchers can identify the key structural features that are essential for their anticancer potency. tubitak.gov.trnih.gov

For example, modifications to different parts of the pestalotin molecule can lead to significant changes in its cytotoxicity. nih.gov The size, shape, and electronic properties of different functional groups can affect how the molecule interacts with its biological targets. SAR studies can help in the rational design of new analogues with improved efficacy and selectivity for cancer cells. nih.govnih.gov

The goal of these studies is to develop compounds with a high therapeutic index, meaning they are highly toxic to cancer cells while having minimal effects on normal, healthy cells. By optimizing the chemical structure, it may be possible to enhance the anticancer activity of pestalotin analogues and reduce their potential side effects. tubitak.gov.tr

Other Reported Biological Activities

Beyond its more extensively studied effects, the broader bioactivity profile of Pestalotin encompasses several other areas of interest. The following sections explore the current state of knowledge regarding its potential nematicidal, antiviral, insecticidal, antioxidant, and enzyme inhibitory activities.

Nematicidal Activity

Nematicidal activity refers to the ability of a compound to kill nematodes, which are microscopic roundworms. Certain species of nematodes, such as the root-knot nematode (Meloidogyne incognita), are significant agricultural pests, causing extensive damage to crops by forming galls on the roots, which hinders water and nutrient uptake wikipedia.orgucdavis.edu. The search for effective nematicides is crucial for food security, and natural products are a promising source for new, environmentally safer alternatives to synthetic chemicals nih.govmdpi.com.

The mechanism of action for nematicidal compounds can vary. Some act as neurotoxins, while others may disrupt metabolic processes or cuticle formation in the nematodes mdpi.com. Bioassays to determine nematicidal activity often involve direct exposure of the nematodes (typically the second-stage juveniles, J2) to the compound in vitro and observing mortality rates over time to calculate lethal concentrations (e.g., LC50) scispace.comresearchgate.net.

Antiviral Activity

Antiviral compounds are substances that can inhibit the replication and proliferation of viruses. Viruses are obligate intracellular parasites that rely on host cell machinery to reproduce. Antiviral mechanisms are diverse and can target various stages of the viral life cycle, including:

Entry Inhibition : Preventing the virus from attaching to or entering the host cell.

Replication Inhibition : Interfering with the synthesis of viral genetic material (DNA or RNA) or proteins.

Virucidal Activity : Directly inactivating viral particles, for instance, by disrupting the viral envelope apitherapy.comird.fr.

Research into natural products as a source of new antiviral drugs is a significant field, with compounds being tested against a wide range of viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza viruses mdpi.comapitherapy.comnih.govmdpi.com.

However, a review of existing scientific literature reveals a lack of specific studies focused on the antiviral properties of Pestalotin. Consequently, there is no available data on its efficacy, the spectrum of viruses it might act against, or its potential mechanism of antiviral action.

Insecticidal Activity

Insecticidal activity involves the ability of a substance to cause the death of insects. This is a critical area of research for controlling agricultural pests and disease vectors researchgate.net. Common insect pests targeted by insecticides include species like the housefly (Musca domestica) and the tobacco cutworm (Spodoptera litura) researchgate.netmdpi.comnih.govnih.gov.

The mechanisms of insecticidal action are varied and often target the insect's nervous system. For example, some insecticides act by inhibiting key enzymes like acetylcholinesterase, leading to paralysis and death apitherapy.com. Other mechanisms include disruption of hormonal regulation or metabolic processes. The efficacy of an insecticide is typically determined through bioassays that measure the lethal dose (LD50) or lethal concentration (LC50) required to kill a certain percentage of a test population researchgate.net.

Specific research detailing the insecticidal activity of Pestalotin has not been found in the reviewed literature. Therefore, its potential as an insecticide and its mode of action against common insect pests have not been established.

Antioxidant Activity

Antioxidant activity is the capacity of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions.

The antioxidant capacity of a compound is commonly evaluated using several in vitro spectrophotometric assays, including:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals researchgate.netd-nb.inforesearchgate.netnih.gov.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method involves the reduction of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants. The results are also typically reported as an IC50 value researchgate.netd-nb.inforesearchgate.netnih.gov.

FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce the ferric iron (Fe³⁺) in a complex to the ferrous form (Fe²⁺), resulting in an intense blue color. The antioxidant capacity is determined by the degree of color change e3s-conferences.org.

While these assays are standard for evaluating the antioxidant potential of natural products, specific studies that have applied these methods to Pestalotin and reported its antioxidant capacity (e.g., IC50 values) are not available in the current body of scientific literature. Thus, the antioxidant potential of Pestalotin remains to be scientifically validated.

Enzyme Inhibitory Activities (e.g., α-glucosidase)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This is a common mechanism for many therapeutic drugs. α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream nih.gov.

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. By slowing down carbohydrate digestion, α-glucosidase inhibitors can reduce the post-meal spike in blood glucose levels nih.govnih.gov. The inhibitory activity of a compound against α-glucosidase is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% nih.govresearchgate.netresearchgate.netukm.my. Acarbose is a commonly used standard drug in these assays for comparison nih.gov.

Many natural products, particularly flavonoids and other phenolics, have been investigated for their α-glucosidase inhibitory potential nih.gov. However, specific research data on the α-glucosidase inhibitory activity of Pestalotin, including its IC50 value and mechanism of inhibition (e.g., competitive, non-competitive), is not present in the reviewed scientific literature.

Summary of Findings

Please note that due to the limited specific research findings for Pestalotin in the outlined biological activities, data tables containing metrics such as IC50 or LC50 values for this specific compound could not be generated. The information provided is based on general scientific principles for each activity.

Table of Compounds Mentioned

Ecological and Environmental Significance of Pestalotin

Role in Fungal-Plant Interactions

Fungal-plant interactions are complex and can range from mutually beneficial symbiotic relationships to detrimental pathogenic roles. creamjournal.orgfrontiersin.org Pestalotin-producing fungi, especially Pestalotiopsis species, demonstrate this spectrum of interactions. mdpi.commdpi.com

Pathogenic Role in Plant Diseases

While some Pestalotiopsis species exhibit an endophytic lifestyle, others are well-documented plant pathogens causing a variety of diseases. mdpi.commdpi.comnih.gov These fungi can cause symptoms such as leaf spots, shoot blight, canker, fruit rot, and needle blight on a wide range of host plants, including trees, shrubs, and agricultural crops like strawberry. mdpi.commdpi.comnih.govnih.govcabidigitallibrary.orgsmallfruits.org The pathogenicity of these fungi can be influenced by environmental conditions and the physiological state of the host plant; for instance, some endophytic species may switch to a pathogenic behavior when the host is stressed. nih.gov Pathogenic fungi can produce toxic metabolites, which are considered a primary cause of plant diseases. nih.gov For example, Pestalotiopsis kenyana is known to cause leaf spot disease in Zanthoxylum schinifolium, and its metabolites may play a significant pathogenic role. mdpi.comnih.gov

Contribution to Microbial Ecology and Biodiversity

Pestalotin and its producing fungi contribute to the broader microbial ecology and biodiversity. Microbial communities, including fungi, exhibit extraordinary levels of diversity, which are essential for ecosystem services. nih.goveawag.chresearchgate.net The production of bioactive compounds, such as antibiotics, by fungi like Pestalotiopsis species can influence inter-microbial interactions. nih.govontosight.ainih.gov These interactions, including the production and degradation of antibiotics, can stabilize microbial communities and support species diversity. nih.gov Fungi also play a role in biofilm formation and the breakdown of complex organic matrices, which can enhance the activity of bacterial consortia in environmental processes. frontiersin.org The presence and activity of these fungi contribute to the intricate web of interactions that define microbial ecosystems. nih.goveawag.ch

Potential for Bioremediation and Environmental Applications

Microorganisms, including fungi, are crucial for bioremediation, a process that uses biological agents to degrade, transform, or remove pollutants from the environment. frontiersin.orgagriscigroup.usnih.govfrontiersin.org Pestalotin-producing fungi and other endophytic fungi have shown potential in this field. nih.gov Bioremediation leverages the metabolic activity and enzymatic capabilities of microorganisms to break down hazardous substances. agriscigroup.usnih.gov Fungi are particularly adept at degrading complex organic matter due to their metabolic capabilities. frontiersin.org While specific research on pestalotin's direct role in bioremediation is less detailed in the provided snippets, the fungi that produce it, such as Pestalotiopsis species, have been investigated for their biotechnological potential, including their ability to produce bioactive compounds that could be relevant to environmental applications. mdpi.comfungiindia.co.inontosight.ai Endophytic fungi, in general, are recognized for their ability to promote plant growth and enhance plant resilience to stress, which can indirectly support phytoremediation efforts where plants are used to clean up contaminated sites. fungiindia.co.inresearchgate.net

Analytical Methods and Dereplication Strategies for Pestalotin

Chromatographic and Spectroscopic Techniques for Isolation and Identification

The isolation and identification of Pestalotin and its analogues rely on a combination of advanced chromatographic and spectroscopic techniques. These methods enable the separation of the compound from complex natural matrices and the comprehensive elucidation of its chemical structure.

Isolation Techniques: The initial isolation of Pestalotin typically involves the extraction of fungal culture broths with organic solvents, such as ethyl acetate (B1210297) sigmaaldrich.comcdutcm.edu.cnnih.gov. Subsequent purification steps often employ various chromatographic methods to achieve high purity.

Column Chromatography: Silicic acid adsorption chromatography has been historically used for the purification of Pestalotin, employing solvent gradients like benzene (B151609) containing ethyl acetate sigmaaldrich.comcdutcm.edu.cn. Modern approaches also utilize silica (B1680970) gel for vacuum liquid chromatography and conventional column chromatography with solvent systems such as hexane, acetone (B3395972), and ethyl acetate nih.gov.

Thin-Layer Chromatography (TLC): TLC serves as a rapid qualitative analysis tool and a preliminary purification step. For Pestalotin, TLC on silica gel with a benzene-ethyl acetate mixture (1:1, v/v) has been reported for crude crystal purification cdutcm.edu.cn.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and high-resolution technique crucial for the separation of complex mixtures and is employed for the purification and analysis of Pestalotin and its diastereomers, including the assessment of enantiomeric purity thegoodscentscompany.comlookchem.com.

Identification Techniques: Spectroscopic methods are indispensable for the definitive identification and structural elucidation of Pestalotin.

Mass Spectrometry (MS): MS is fundamental for determining the molecular weight and elemental composition of Pestalotin. High-resolution mass spectrometry (HRMS) is utilized to establish the precise molecular formula, such as C₁₁H₁₈O₄ with a molecular mass of 214.1205 Da nih.govcdutcm.edu.cnnih.govnih.govciteab.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the structural backbone and functional groups of Pestalotin cdutcm.edu.cnnih.govnih.govnih.govciteab.com. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for confirming connectivity and elucidating complex structures nih.govciteab.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For Pestalotin, IR spectra have revealed absorption bands indicative of an α,β-unsaturated lactone (1710 and 1635 cm⁻¹) and hydroxyl groups (3480 and 1090 cm⁻¹) cdutcm.edu.cn.

Ultraviolet (UV) Spectroscopy: UV spectroscopy helps in detecting chromophores within the molecule. Pestalotin exhibits UV absorption at 233 nm, further supporting the presence of an α,β-unsaturated lactone moiety cdutcm.edu.cn.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques are employed to determine the absolute configuration of chiral centers in Pestalotin. A negative Cotton effect at 246 nm in the CD curve of Pestalotin has been used to suggest the absolute configuration at the C-6 position cdutcm.edu.cn.

Application of Dereplication Strategies in Natural Product Discovery

Dereplication is a critical strategy in modern natural product discovery, aiming to rapidly identify known compounds in crude extracts or fractions to prioritize efforts on novel chemical entities wikipedia.orgnih.gov. This approach significantly reduces the time and resources typically expended on re-isolating already characterized molecules.

Concept of Dereplication: Initially defined as "a process of quickly identifying known chemotypes," dereplication has evolved to encompass various workflows that accelerate the discovery of novel natural products by distinguishing them from previously reported ones wikipedia.orgnih.gov. It is particularly valuable in microbial natural product screening programs to overcome the challenge of re-isolation of known bioactive molecules nih.gov.

Key Methodologies in Dereplication: Dereplication workflows integrate advanced analytical techniques with sophisticated data processing and database matching.

Hyphenated Spectroscopic Techniques: The combination of separation techniques with high-sensitivity detectors is central to dereplication.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is an indispensable tool for the rapid identification and structural elucidation of compounds in complex mixtures nih.gov. LC-MS/MS data, particularly when combined with molecular networking, allows for the cross-correlation of spectral data from unknown compounds with those of known standards or characterized organisms in robust databases nih.gov. This enables the prediction of molecular weight and the dereplication of known compounds uni.lu.

NMR Spectroscopy in Dereplication: NMR is widely used in natural product dereplication. Techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR can predict molecular weights of compounds in mixtures without prior MS analysis, aiding in the dereplication of known compounds based on experimental diffusion coefficients and structural features uni.lu. Building comprehensive NMR spectral libraries of pure compounds also enhances the biological interpretation of metabolomics data and facilitates dereplication uni.lufishersci.com.

Database Matching and Metabolomics Profiling: A core aspect of dereplication involves comparing the analytical data (e.g., MS and NMR spectra) of isolated compounds or crude extracts against extensive databases of known natural products wikipedia.orgnih.gov. This allows for the rapid recognition of previously identified compounds. Dereplication is often integrated into metabolomics studies for untargeted chemical profiling of natural extract collections, enabling rapid identification of major compounds across various chemical classes or targeted identification of specific metabolite classes wikipedia.orgfishersci.com.

Bioactivity-Guided Fractionation (BGF) Acceleration: While traditional BGF can be time-consuming due to the sequential isolation and testing of fractions, dereplication streamlines this process by quickly flagging known compounds. This allows researchers to focus purification efforts on fractions containing potentially novel and bioactive compounds, thereby saving resources and accelerating drug discovery wikipedia.orgnih.govuni.lu.

Compound Names and PubChem CIDs

Chemical Synthesis and Derivatization of Pestalotin

Total Synthesis Approaches to Pestalotin and its Stereoisomers

The total synthesis of pestalotin and its stereoisomers has been a notable area of research, driven by the compound's characteristic structure, which includes two consecutive stereogenic centers researchgate.netmetabolomicsworkbench.org. Several asymmetric total syntheses of (−)-pestalotin have been reported, with approaches evolving chronologically researchgate.netmetabolomicsworkbench.org.

One prominent strategy involves the use of catalytic asymmetric Mukaiyama aldol (B89426) reactions. For instance, a divergent asymmetric total synthesis of all four chiral pestalotin diastereomers has been achieved starting from a common and readily available chiral building block, (R)-glycidol researchgate.netmetabolomicsworkbench.orgperflavory.commit.edu. This approach utilized catalytic asymmetric Mukaiyama aldol reactions of bis(TMSO)diene (known as Chan's diene) with (S)-2-benzyloxyhexanal, derived from (R)-glycidol, yielding a syn-aldol adduct with high diastereoselectivity and enantioselectivity researchgate.netmetabolomicsworkbench.orgmit.edu. The reaction employed a Ti(iOPr)4/(S)-BINOL/LiCl catalyst system researchgate.netmetabolomicsworkbench.orgmit.edu.

The table below summarizes key aspects of some total synthesis approaches to pestalotin diastereomers:

| Synthesis Approach | Starting Material | Key Reactions | Stereoisomers Obtained | Number of Steps | Overall Yield (approx.) | Reference |

| Mori's Group (Earlier) | Various | Not specified in detail | All four diastereomers | 6-10 | 1-9% | researchgate.netmetabolomicsworkbench.org |

| Divergent Asymmetric | (R)-Glycidol | Mukaiyama Aldol, Hetero-Diels-Alder, Mitsunobu Inversion | All four diastereomers | 7-9 | Not explicitly stated as overall, but improved | researchgate.netmetabolomicsworkbench.orgmit.edu |

| Asymmetric Dihydroxylation | Not specified | OsO4-catalyzed asymmetric dihydroxylation | (−)-Pestalotin | Not specified | Not specified | escholarship.org |

| Cycloadditive Strategy | Asymmetric nitrile oxide | Cycloaddition with acrylate (B77674) derivative | (±)- and (−)-Pestalotin | Not specified | Not specified | nih.gov |

Semisynthesis of Pestalotin Derivatives for Activity Modulation

Semisynthesis plays a crucial role in creating derivatives of natural products like pestalotin to modulate their biological activities and explore new pharmacological profiles. This approach often involves chemical modifications of naturally isolated pestalotin or its closely related analogues.

For instance, stereoisomers of LL-P880β and LL-P880γ, which are pestalotin analogues, have been synthesized starting from diacetoneglucose thegoodscentscompany.commdpi.com. A chiral aldehyde was prepared through a six-step sequence and then reacted with the dianion of methyl acetoacetate (B1235776) to complete the synthesis of (6S,1'R,2'R)-LL-P880β and its C6-epimer thegoodscentscompany.commdpi.com. Further transformation of LL-P880β via a 5-bromopyran derivative led to LL-P880γ thegoodscentscompany.com. These synthetic methods can be adapted for preparing other isomers and congeners of pestalotin, enabling the exploration of modified biological activities thegoodscentscompany.com.

Another example of semisynthesis for activity modulation includes the preparation of a brominated pestalotin derivative. This derivative was obtained through a two-step semisynthetic process involving acetylation of pestalotin followed by bromination with N-bromosuccinimide (NBS) thegoodscentscompany.com. Such modifications are designed to investigate how specific structural changes impact the compound's biological efficacy.

Structure-Activity Relationship Studies of Synthetic Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of pestalotin and its analogues correlates with their biological effects. These studies guide the design of new compounds with enhanced or altered properties.

Studies on LL-P880γ and its analogues have revealed a clear dependence of potency on the stereochemistry at the C1' position on the side chain for its gibberellin-synergistic activity in rice seedlings nih.govnih.gov. While pestalotin (LL-P880α) and (1'S,2'R)-LL-P880γ (3a) are potent gibberellin-synergists, (6S,1'S,2'R)-LL-P880β (2a) showed hardly any synergistic activity, indicating the critical role of specific structural features nih.gov.

The semisynthesis of a brominated pestalotin derivative demonstrated its impact on anti-Candida activity. This brominated analogue exhibited significantly higher activity against Candida tropicalis and Candida albicans compared to the parent (−)-pestalotin and 6-(1-hydroxypentyl)-4-methoxy-2H-pyran-2-one thegoodscentscompany.com. The brominated derivative showed zone inhibition diameters of 18.3 ± 0.6 mm against C. tropicalis and 18.0 ± 1.0 mm against C. albicans, while the unbrominated compounds showed dose-dependent lower activity thegoodscentscompany.com. This highlights that specific chemical modifications can lead to a notable modulation of biological activity.

The table below summarizes key SAR findings for pestalotin and its analogues:

| Compound | Structural Modification/Feature | Biological Activity Studied | Key SAR Finding | Reference |

| LL-P880γ Analogues | Stereochemistry at C1' on side chain | Gibberellin-synergistic activity (rice seedlings) | Potency clearly dependent on stereochemistry at C1' | nih.govnih.gov |

| LL-P880α (Pestalotin) | Natural structure | Potent gibberellin-synergist | Baseline for comparison | nih.gov |

| LL-P880β (2a) | Specific stereoisomer (6S,1'S,2'R) | Gibberellin-synergistic activity | Hardly shows synergistic activity | nih.gov |

| Brominated Pestalotin Derivative | Bromination | Anti-Candida activity (against C. tropicalis and C. albicans) | Significantly higher activity than parent compounds | thegoodscentscompany.com |

Future Research Directions for Pestalotin

Elucidation of Novel Biosynthetic Genes and Pathways

A significant area for future research involves the comprehensive elucidation of the novel biosynthetic genes and pathways responsible for Pestalotin production. Microorganisms, including fungi, possess numerous "silent" or "cryptic" gene clusters that are not expressed under standard laboratory conditions, representing an untapped reservoir of potentially bioactive compounds nih.govbmrb.io. Understanding the genetic machinery behind Pestalotin's synthesis is paramount.

Current genomic sequencing and bioinformatics tools are increasingly utilized to uncover these hidden biosynthetic gene clusters (BGCs) in fungi bmrb.iothegoodscentscompany.com. For instance, in the genus Pestalotiopsis, related to Pestalotia (a producer of Pestalotin's analogue, pestalone), gene clusters encoding polyketide synthases (PKS) have been identified, and their disruption can lead to the loss of compound production, confirming their role in biosynthesis wikipedia.orgnih.gov. Co-cultivation strategies, where different microorganisms are grown together, have also proven effective in inducing the biosynthesis of novel metabolites, such as pestalone (B1248007) from a marine Pestalotia species when co-cultured with a marine bacterium; this compound could not be detected when either strain was cultured individually nih.govnih.govnih.govflybase.orglipidmaps.orgnih.govresearchgate.netuni.lufishersci.de. Applying similar approaches could reveal the specific conditions or microbial interactions that activate Pestalotin's biosynthetic pathway, leading to the identification of novel genes and enzymes involved in its formation nih.gov. Further research should focus on systematically identifying and characterizing the specific genes, enzymes, and regulatory elements that govern Pestalotin's biosynthesis, potentially through gene disruption, overexpression, and in vivo and in vitro characterization of tailoring enzymes thegoodscentscompany.comabcam.combmrb.iomitoproteome.org.

Comprehensive Mechanistic Studies of Biological Activities

Despite Pestalotin's reported biological activities, including its role as a gibberellin synergist, plant growth stimulator, and its antifungal and cytotoxic properties, a comprehensive understanding of its underlying mechanisms of action remains an important research frontier nih.govnih.govnih.govtocris.com.

For instance, Pestalotin enhances gibberellic acid (GA3)-induced elongation in rice seedlings, but the precise molecular interactions and signaling pathways involved in this synergistic effect are not fully understood nih.govnih.govtocris.comfishersci.ca. Research has indicated the importance of the side chain structure of Pestalotin for its gibberellin synergistic activity, suggesting avenues for structure-activity relationship (SAR) studies to delineate critical functional groups fishersci.ca. Similarly, while Pestalotin exhibits antifungal activity against various fungi such as Candida albicans, Cryptococcus neoformans, Trichophyton rubrum, and Aspergillus fumigatus, the specific cellular targets and mechanisms by which it inhibits fungal growth are largely undefined nih.govguidechem.comuni.lureadthedocs.ionih.gov. For its cytotoxic effects on cancer cell lines (e.g., HL-60, MKN45, LoVo, A549), the apoptotic pathways or other cellular processes it modulates need thorough investigation nih.gov. Future studies should employ advanced biochemical, cellular, and molecular techniques to elucidate these mechanisms, which could inform the rational design of Pestalotin derivatives with enhanced or targeted bioactivities guidechem.comuni.lu.

Exploration of Synergistic Effects with Other Bioactive Compounds

Pestalotin is known for its synergistic effect with gibberellic acid in promoting plant growth nih.govnih.govtocris.comfishersci.ca. This established synergy suggests a broader potential for Pestalotin to act synergistically with other bioactive compounds, a direction that warrants extensive exploration.

Investigating Pestalotin's combined effects with existing fungicides or anticancer agents could lead to the discovery of novel combination therapies, potentially reducing effective dosages and overcoming resistance issues. The concept of microbial co-cultivation, which has been shown to induce the production of new compounds or enhance the yield of existing ones (e.g., pestalone from Pestalotia sp. and a bacterium), could also be applied to identify novel synergistic partners or to produce Pestalotin derivatives with enhanced properties nih.govnih.govnih.govflybase.orglipidmaps.orgnih.govresearchgate.netuni.lufishersci.de. Research could focus on high-throughput screening of Pestalotin in combination with libraries of natural products or synthetic compounds to identify beneficial synergistic interactions across its various reported activities.

Development of Advanced Analytical and Detection Methodologies

The accurate and sensitive detection and quantification of Pestalotin are critical for both research and potential industrial applications. While liquid chromatography-mass spectrometry (LC-MS/MS) is frequently used for the analysis of natural extracts and trace-level determination of compounds, and nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) are employed for structural elucidation wikipedia.orgchem960.com, there is a continuous need for more advanced methodologies.

Future research should focus on developing highly sensitive, selective, and high-throughput analytical methods capable of detecting Pestalotin in complex biological or environmental matrices, even at very low concentrations wikipedia.orgchem960.com. This could involve the development of new chromatographic techniques, advanced mass spectrometry platforms with improved resolution and sensitivity, or biosensors. Furthermore, molecular methods such as quantitative PCR (qPCR), which are used for detecting and quantifying fungal pathogens, could potentially be adapted or developed to quantify the genetic expression related to Pestalotin biosynthesis or even detect the compound indirectly through specific molecular markers uni.luebi.ac.ukbioregistry.io. Such advancements would facilitate better monitoring of Pestalotin production in fermentation processes, enable more precise studies of its distribution in ecological settings, and support quality control in any future commercial applications.

Investigation of Ecological Roles in Diverse Ecosystems

Pestalotin is a fungal metabolite, primarily isolated from species like Penicillium decumbens and Pestalotia cryptomeriaecola nih.govnih.govnih.govtocris.com. Fungi, including those from the genus Pestalotiopsis (which shares taxonomic proximity with Pestalotia), play diverse ecological roles as endophytes, saprobes, and pathogens in various plant species and ecosystems wikipedia.orgfishersci.comfishersci.canih.govnih.govmetabolomicsworkbench.orgnih.gov. Understanding the specific ecological role of Pestalotin in these complex interactions is a vital area for future research.

Research should aim to elucidate how Pestalotin mediates interactions between its producing fungi and host plants, other microbes, or even insects nih.govnih.gov. For instance, as an endophyte, the producing fungus might use Pestalotin to confer benefits to its host plant, such as growth promotion or defense against pathogens, or it might act as a signaling molecule nih.gov. Conversely, in its pathogenic role, Pestalotin could contribute to virulence or host manipulation fishersci.comnih.gov. Studies could involve investigating Pestalotin's presence and concentration in different environmental niches, its impact on microbial community dynamics, and its role in nutrient cycling or stress responses within ecosystems lipidmaps.orgnih.govnih.gov. The dual nature of microbes, acting as either beneficial symbionts or pathogens depending on biotic and abiotic factors, highlights the complexity that future research needs to address in understanding Pestalotin's ecological significance nih.gov.

Biotechnological Production and Sustainable Sourcing

The sustainable and economically feasible supply of natural products like Pestalotin is a significant challenge, especially for potential large-scale applications flybase.orguni.lu. Biotechnological approaches, particularly fermentation, offer a promising solution compared to traditional chemical synthesis, which can be limited by the structural complexity of natural compounds nih.govflybase.orgnih.govfishersci.deuni.lu.

Future research should focus on optimizing the biotechnological production of Pestalotin from its natural fungal producers nih.govuni-freiburg.de. This involves exploring various fermentation strategies, including submerged and solid-state fermentation, to maximize yield and purity nih.govuni.lunih.gov. Metabolic engineering and synthetic biology techniques can be employed to manipulate the biosynthetic pathways of the producing organisms, potentially leading to higher titers, the removal of competing byproducts, or the generation of novel Pestalotin analogues with improved properties nih.govuni-freiburg.de. Heterologous expression in genetically modified hosts could also be explored to achieve more controlled and efficient production nih.govnih.gov. The goal is to develop robust and scalable processes that ensure a consistent and sustainable supply of Pestalotin for research and commercial development, minimizing environmental impact flybase.orgnih.govuni.luuni.lucaymanchem.com.

Optimizing fermentation conditions is critical for enhancing Pestalotin production and enabling successful scale-up from laboratory to industrial levels nih.govuni.lu. Research in this area should systematically investigate various parameters that influence fungal growth and metabolite production uni.lu.

Key factors to optimize include the carbon and nitrogen sources, pH, temperature, and light conditions uni.lu. For instance, studies on Pestalotiopsis species have shown preferences for monosaccharide and disaccharide carbon sources and optimal growth within slightly acidic to slightly alkaline pH ranges and specific temperature ranges uni.lu. Understanding how aeration, dissolved oxygen levels, carbon dioxide accumulation, and foam formation affect Pestalotin biosynthesis in bioreactors is crucial for transitioning from shake flask cultures to controlled systems nih.gov. Further research should focus on developing predictive models and employing process analytical technologies (PAT) to monitor and control fermentation parameters in real-time, facilitating efficient scale-up and ensuring consistent product quality and yield nih.govnih.govuni.lufishersci.deuni.lu.

Genetic Engineering for Enhanced Production

Genetic engineering presents a promising avenue for optimizing the production of Pestalotin and other valuable secondary metabolites from fungal sources. The core principle involves targeted manipulation of the organism's metabolic pathways to increase the yield of the desired compound mdpi.commdpi.com.

Key strategies in this domain include:

Enzyme Activity Modulation: Genetic modification aims to either enhance or inhibit the activity of specific enzymes crucial to the Pestalotin biosynthesis pathway mdpi.com. Understanding the precise steps and enzymes involved in this pathway in Pestalotiopsis species has been instrumental in guiding such modifications, leading to improved accumulation of secondary metabolites mdpi.com.

Gene Introduction and Overexpression: Introducing new genes or overexpressing existing ones directly involved in the biosynthesis pathway can significantly boost production. This can also involve increasing the supply of precursor molecules necessary for Pestalotin synthesis mdpi.com.

Removal of Competing Pathways: To maximize the metabolic flux towards Pestalotin, genetic engineering can be employed to downregulate or eliminate alternative metabolic pathways that consume precursors or divert resources away from Pestalotin production mdpi.com.

Targeted Gene and Global Regulator Modulation: More sophisticated approaches involve the deletion or overexpression of specific genes within gene clusters responsible for metabolite synthesis, or modulating global regulatory elements. For instance, altering histone modifications and chromatin structure can influence secondary metabolite production, with a shift towards a more euchromatic state often activating these biosynthetic clusters rsc.org.

These genetic engineering techniques, supported by advancements in bioinformatics and molecular biology, are critical for developing high-yielding fungal strains capable of producing Pestalotin more efficiently mdpi.com.

Novel Applications Beyond Current Scope

Beyond its established roles, Pestalotin exhibits a range of bioactivities that suggest novel applications in various fields, particularly in agriculture and medicine.

Agricultural Applications: Pestalotin is recognized as a gibberellin synergist and a plant growth stimulator chemicalbook.inscbt.comcaymanchem.com. While it does not independently induce elongation in rice seedlings, it significantly enhances elongation when applied in conjunction with gibberellic acid chemicalbook.incaymanchem.com. This synergistic effect points to its potential as an agricultural enhancer, possibly improving crop yield or growth characteristics.

Medical and Biocontrol Applications: Research indicates that Pestalotin possesses both antifungal and cytotoxic properties caymanchem.comontosight.ai.

Antifungal Activity: Pestalotin has demonstrated efficacy in reducing the growth of several pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Trichophyton rubrum, and Aspergillus fumigatus caymanchem.com. This suggests its potential as a lead compound for developing new antifungal agents.

Cytotoxic Activity: Pestalotin exhibits cytotoxicity against various human cancer cell lines, such as HL-60, MKN45, LoVo, and A549 cells caymanchem.com. This anticancer potential warrants further investigation into its mechanisms of action and therapeutic development.

Furthermore, endophytic fungi, such as Pestalotiopsis clusiae, which produce Pestalotin, are a rich source of diverse bioactive compounds. These compounds include novel antibiotics, antimycotics, immunosuppressants, and other anticancer agents, highlighting the broader potential of Pestalotin-producing organisms in pharmaceutical discovery ontosight.airesearchgate.net. In agriculture, the insecticidal and fungicidal properties of Pestalotiopsis clusiae suggest its utility as a biological control agent within integrated pest management systems ontosight.ai.

The diverse biological activities of Pestalotin, ranging from plant growth modulation to antimicrobial and cytotoxic effects, underscore its broad potential for future research and development across multiple sectors.

Compound Names and PubChem CIDs

常见问题

Q. What are the key synthetic routes for Pestalotin, and how do they address stereochemical challenges?

Pestalotin's synthesis often employs asymmetric catalysis to control stereochemistry. A notable method involves divergent asymmetric total synthesis from (R)-glycidol, yielding all four diastereomers. Key steps include:

- Reductive opening of epoxide intermediates using Pd/C and H₂, achieving 88% yield and 98:2 diastereomeric ratio (dr) for (-)-Pestalotin .

- Esterification and hydrolysis to generate (-)-Epipestalotin with 98% enantiomeric excess (ee) .

- Stereochemical control via chiral catalysts or auxiliaries to mitigate racemization.

Methodological Insight: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance dr and ee. Use NMR and X-ray crystallography to confirm stereochemistry .

Q. Which analytical techniques are critical for characterizing Pestalotin and its derivatives?

- Spectroscopic methods :

- ¹H/¹³C NMR for structural elucidation and purity assessment.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Chromatography :

- Elemental analysis for purity validation, especially for new derivatives .

Table 1: Key Characterization Data for Pestalotin Diastereomers

| Compound | Yield (%) | dr | ee (%) | Method Used |

|---|---|---|---|---|

| (-)-Pestalotin | 88 | 98:2 | 98 | Pd/C-H₂ reduction |

| (-)-Epipestalotin | 75 | - | 98 | DEAD-Ph3P esterification |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Pestalotin?

Contradictions may arise from variations in:

- Experimental design : Differences in cell lines, dosage, or exposure times.

- Compound purity : Impurities (>2%) in stereoisomers can skew bioactivity results .

- Statistical analysis : Inadequate sample sizes or unvalidated assays.

Methodological Approach:

Replicate studies under standardized conditions (e.g., ISO-certified cell lines).

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).

Meta-analysis to identify trends across studies, adjusting for heterogeneity .

Q. What strategies optimize Pestalotin’s stereoselective synthesis for scalable research applications?

- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) to improve dr.

- Kinetic resolution : Leverage differential reaction rates of enantiomers.

- Flow chemistry : Enhance reproducibility and yield via controlled reaction parameters .

Case Study: Using (R)-glycidol as a chiral pool building block reduced synthetic steps and improved ee by 15% compared to racemic routes .

Q. How should researchers design experiments to investigate Pestalotin’s mechanism of action (MoA)?

Adopt the PICOT framework to structure hypotheses:

- Population : Target enzyme/receptor (e.g., fungal cytochrome P450).

- Intervention : Pestalotin exposure at IC₅₀ concentrations.

- Comparison : Positive controls (e.g., ketoconazole) and vehicle controls.

- Outcome : Inhibition kinetics (Km/Vmax) or transcriptional profiling.

- Time : Time-course assays (e.g., 0–24 hrs) .

Methodological Tip: Combine isothermal titration calorimetry (ITC) and cryo-EM to map binding interactions and conformational changes .

Q. What statistical methods are appropriate for analyzing Pestalotin’s dose-response relationships?

- Non-linear regression (e.g., Hill equation) to model IC₅₀/EC₅₀.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Principal Component Analysis (PCA) to identify confounding variables in omics datasets .

Example: A study using PCA reduced 200 transcriptional markers to 3 principal components explaining 85% of Pestalotin’s antifungal variance .

Data Contradiction and Reproducibility

Q. How can iterative qualitative methods address discrepancies in Pestalotin’s environmental stability data?

- Triangulation : Cross-reference HPLC stability data with microbial degradation assays.

- Iterative sampling : Test stability under varying pH/temperature conditions.

- Peer debriefing : Validate interpretations with domain experts to reduce bias .

Q. What guidelines ensure reproducibility in Pestalotin synthesis and bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。